

Spectroscopic Profile of 1-Heptyl-4-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Heptyl-4-iodobenzene**

Cat. No.: **B161933**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Heptyl-4-iodobenzene**. Due to the limited availability of specific experimental spectra in public databases, this document combines confirmed physical data with illustrative spectroscopic information derived from closely related compounds and predictive models. Detailed experimental protocols for the acquisition of such data are also provided.

Compound Overview

1-Heptyl-4-iodobenzene is an aromatic compound with a heptyl alkyl chain and an iodine atom substituted on a benzene ring. Its physical and chemical properties are of interest in various fields of chemical research, including organic synthesis and materials science.

Table 1: Physical and Chemical Properties of **1-Heptyl-4-iodobenzene**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₉ I	[1] [2] [3]
Molecular Weight	302.20 g/mol	[1] [2] [3]
CAS Number	131894-91-2	[2] [3]

Spectroscopic Data

While a complete set of experimentally-derived spectra for **1-Heptyl-4-iodobenzene** is not readily available in the public domain, the following sections present the available data and predictive insights for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR data for **1-Heptyl-4-iodobenzene**. These predictions are based on established chemical shift theory and data from analogous compounds such as 1-ethyl-4-iodobenzene and other alkyl-substituted iodobenzenes.

Table 2: Predicted ^1H NMR Data for **1-Heptyl-4-iodobenzene** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.60	Doublet	2H	Ar-H (ortho to I)
~ 6.95	Doublet	2H	Ar-H (ortho to heptyl)
~ 2.55	Triplet	2H	- $\text{CH}_2\text{-Ar}$
~ 1.58	Quintet	2H	- $\text{CH}_2\text{-CH}_2\text{-Ar}$
~ 1.30	Multiplet	8H	- $(\text{CH}_2)_4$ -
~ 0.88	Triplet	3H	- CH_3

Table 3: Predicted ^{13}C NMR Data for **1-Heptyl-4-iodobenzene** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 142.0	Ar-C (C-Heptyl)
~ 137.5	Ar-CH (ortho to I)
~ 130.5	Ar-CH (ortho to heptyl)
~ 91.5	Ar-C (C-I)
~ 35.5	-CH ₂ -Ar
~ 31.8	Alkyl Chain CH ₂
~ 31.5	Alkyl Chain CH ₂
~ 29.2	Alkyl Chain CH ₂
~ 29.1	Alkyl Chain CH ₂
~ 22.6	Alkyl Chain CH ₂
~ 14.1	-CH ₃

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for 1-n-Heptyl-4-iodobenzene is noted as being available in the SpectraBase database.[\[1\]](#) While the full spectrum requires user registration, the key expected absorption bands are summarized below based on the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for **1-Heptyl-4-iodobenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2955-2850	Strong	Aliphatic C-H Stretch
1590-1575	Medium-Weak	Aromatic C=C Stretch
1485-1465	Medium	Aromatic C=C Stretch
~820	Strong	para-disubstituted C-H bend (out-of-plane)
~500	Medium-Weak	C-I Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The expected major fragments for **1-Heptyl-4-iodobenzene** in an electron ionization (EI) mass spectrum are presented below.

Table 5: Predicted Mass Spectrometry Data for **1-Heptyl-4-iodobenzene**

m/z	Relative Intensity	Assignment
302	High	[M] ⁺ (Molecular Ion)
203	Medium	[M - C ₇ H ₁₅] ⁺ (Loss of heptyl radical)
175	Low	[C ₁₃ H ₁₉] ⁺ (Loss of iodine radical)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

NMR Spectroscopy

Instrumentation: A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz.

Sample Preparation: Approximately 10-20 mg of **1-Heptyl-4-iodobenzene** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: A standard single-pulse sequence (zg30).
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 20 ppm
- Temperature: 298 K

^{13}C NMR Acquisition:

- Pulse Program: A standard proton-decoupled pulse sequence (zgpg30).
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.2 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed after applying an exponential line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra. Phase and

baseline corrections are applied, and the spectra are referenced to the TMS signal at 0.00 ppm.

ATR-IR Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer, or equivalent, equipped with a DuraSamplIR II ATR accessory.[\[1\]](#)

Sample Preparation: A small amount of neat **1-Heptyl-4-iodobenzene** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

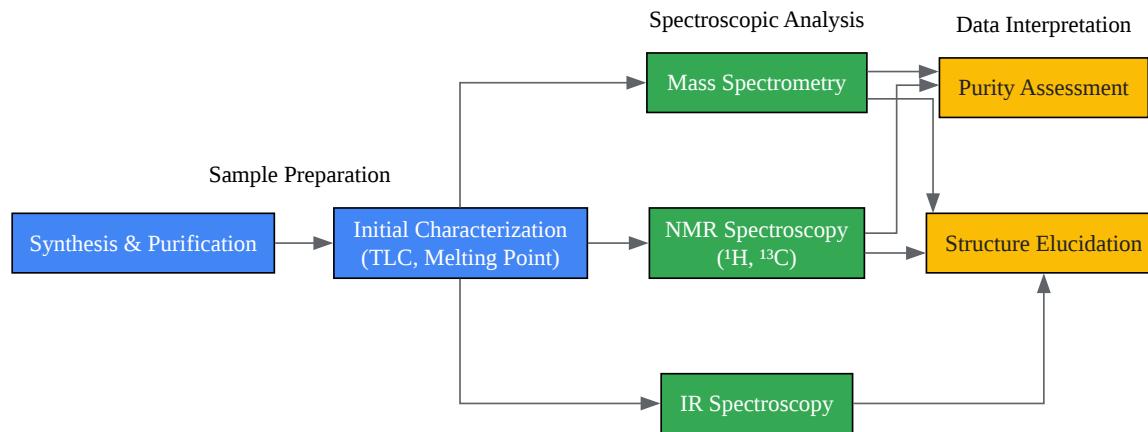
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

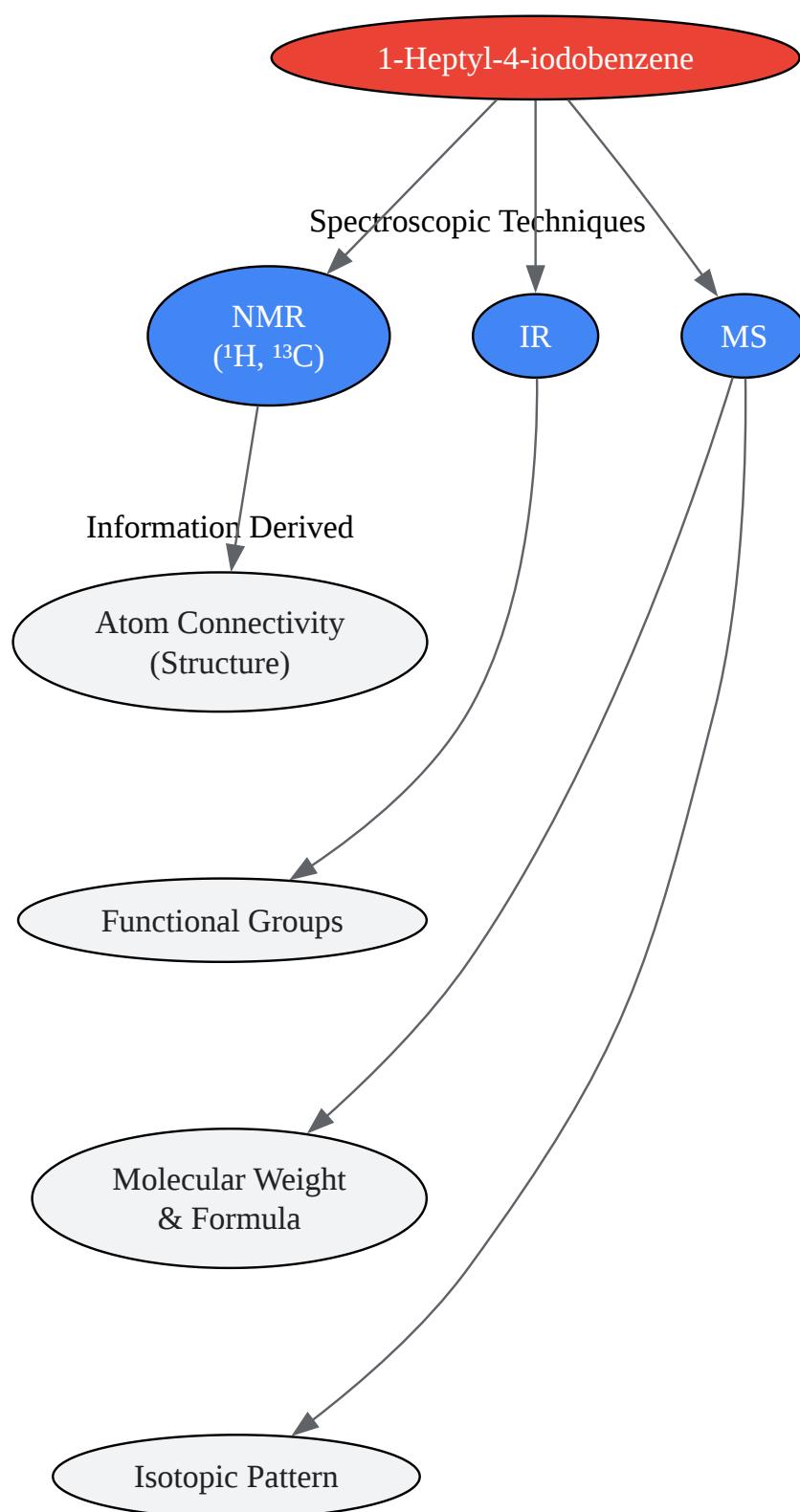
Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive HF, capable of electron ionization (EI).

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to ionization.

Acquisition (EI Mode):


- Ionization Energy: 70 eV
- Source Temperature: 230 °C


- Mass Range: m/z 40-500
- Scan Rate: 1 scan/s

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between different analytical techniques.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 1-n-Heptyl-4-iodobenzene, 98% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Heptyl-4-iodobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161933#spectroscopic-data-nmr-ir-ms-of-1-heptyl-4-iodobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

